molecular formula C13H16N4O B11112974 (1-methyl-1H-benzotriazol-5-yl)(piperidin-1-yl)methanone

(1-methyl-1H-benzotriazol-5-yl)(piperidin-1-yl)methanone

Cat. No.: B11112974
M. Wt: 244.29 g/mol
InChI Key: NCOBGRHOLMRQFN-UHFFFAOYSA-N
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Description

1-Methyl-5-(piperidine-1-carbonyl)-1H-1,2,3-benzotriazole is a heterocyclic compound that features a benzotriazole core substituted with a piperidine-1-carbonyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-(piperidine-1-carbonyl)-1H-1,2,3-benzotriazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1-methyl-1H-benzotriazole with piperidine-1-carbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-(piperidine-1-carbonyl)-1H-1,2,3-benzotriazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzotriazole ring, especially at the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced benzotriazole derivatives.

    Substitution: Formation of substituted benzotriazole derivatives with various functional groups.

Scientific Research Applications

1-Methyl-5-(piperidine-1-carbonyl)-1H-1,2,3-benzotriazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Methyl-5-(piperidine-1-carbonyl)-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    1-Methyl-1H-benzotriazole: Lacks the piperidine-1-carbonyl group, making it less versatile in certain applications.

    5-(Piperidine-1-carbonyl)-1H-benzotriazole: Lacks the methyl group, which can influence its reactivity and properties.

    1-Methyl-5-(piperidine-1-carbonyl)-1H-pyrazol-3-amine: A structurally related compound with different heterocyclic core, leading to distinct chemical and biological properties.

Uniqueness: 1-Methyl-5-(piperidine-1-carbonyl)-1H-1,2,3-benzotriazole is unique due to the presence of both the piperidine-1-carbonyl group and the methyl group on the benzotriazole core. This combination imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H16N4O

Molecular Weight

244.29 g/mol

IUPAC Name

(1-methylbenzotriazol-5-yl)-piperidin-1-ylmethanone

InChI

InChI=1S/C13H16N4O/c1-16-12-6-5-10(9-11(12)14-15-16)13(18)17-7-3-2-4-8-17/h5-6,9H,2-4,7-8H2,1H3

InChI Key

NCOBGRHOLMRQFN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)N3CCCCC3)N=N1

Origin of Product

United States

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